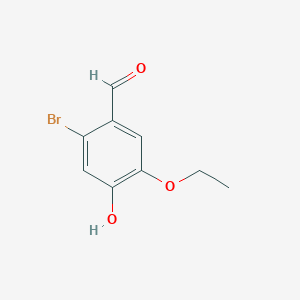

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, featuring bromine, ethoxy, and hydroxy functional groups. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde typically involves the bromination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction, but with optimized reaction conditions to enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: 2-Bromo-5-ethoxy-4-hydroxybenzoic acid.

Reduction: 2-Bromo-5-ethoxy-4-hydroxybenzyl alcohol

Aplicaciones Científicas De Investigación

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: In the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with biological molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-hydroxybenzaldehyde

- 2-Bromo-5-methoxybenzaldehyde

- 2-Bromo-4-hydroxybenzaldehyde

Uniqueness

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is unique due to the presence of both ethoxy and hydroxy groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various synthetic and research applications .

Actividad Biológica

Overview

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde (C9H9BrO3) is an organic compound notable for its role in biochemical research and pharmaceutical applications. It features functional groups such as bromine, ethoxy, and hydroxy, which contribute to its biological activity. This compound is primarily used as an intermediate in organic synthesis and has been studied for its potential therapeutic effects, particularly in the context of enzyme inhibition and cancer treatment.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and proteins. Notably, it acts as an inhibitor of phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (BCL-XL), which are crucial in regulating inflammatory responses and apoptosis, respectively.

Target Enzymes

- PDE4 : Inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which can modulate various signaling pathways involved in inflammation.

- BCL-XL : Inhibition promotes apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Biological Effects

Research indicates that this compound has several significant biological effects:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of prostate cancer cells by disrupting signaling pathways that promote cell proliferation.

- Anti-inflammatory Properties : By inhibiting PDE4, the compound may reduce inflammation, making it relevant for conditions characterized by excessive inflammatory responses.

- Cellular Modulation : It influences cellular processes such as gene expression and metabolism, affecting overall cell function.

Pharmacokinetics

This compound is soluble in organic solvents like chloroform and dichloromethane, which facilitates its use in various laboratory settings. Its stability under standard conditions allows for prolonged studies on its effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that at varying dosages, this compound can inhibit the proliferation of cancer cell lines. For instance, lower doses exhibited therapeutic effects while higher doses led to cytotoxicity.

- Animal Models : Research involving animal models indicated that this compound could effectively reduce tumor sizes when administered at specific dosages, supporting its potential as an anticancer agent.

- Enzyme Inhibition Assays : Assays conducted to measure PDE4 inhibition confirmed that this compound binds effectively to the enzyme's active site, leading to significant reductions in cAMP degradation.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 229.07 g/mol |

| Solubility | Soluble in chloroform |

| Biological Targets | PDE4, BCL-XL |

| Potential Applications | Anticancer, Anti-inflammatory |

Propiedades

IUPAC Name |

2-bromo-5-ethoxy-4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSRDLZFAXUFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358162 |

Source

|

| Record name | 2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340216-58-2 |

Source

|

| Record name | 2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.